3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

CAS No.: 91691-00-8

Cat. No.: VC2020829

Molecular Formula: C12H21NO3

Molecular Weight: 227.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91691-00-8 |

|---|---|

| Molecular Formula | C12H21NO3 |

| Molecular Weight | 227.3 g/mol |

| IUPAC Name | 3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H21NO3/c1-11(2)8(9(14)13(4)5)6-7-12(11,3)10(15)16/h8H,6-7H2,1-5H3,(H,15,16) |

| Standard InChI Key | RCADQIRMKGJSHI-UHFFFAOYSA-N |

| SMILES | CC1(C(CCC1(C)C(=O)O)C(=O)N(C)C)C |

| Canonical SMILES | CC1(C(CCC1(C)C(=O)O)C(=O)N(C)C)C |

Introduction

Chemical Structure and Identification

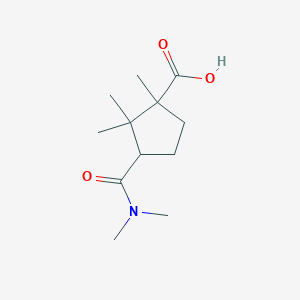

3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid features a cyclopentane core structure with three methyl substituents: one at position 1 and two at position 2. The compound also contains a dimethylcarbamoyl group at position 3 and a carboxylic acid group at position 1. This particular arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions.

The compound is identified by various chemical descriptors and database identifiers as detailed in Table 1.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 91691-00-8 |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | 3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |

| InChI | InChI=1S/C12H21NO3/c1-11(2)8(9(14)13(4)5)6-7-12(11,3)10(15)16/h8H,6-7H2,1-5H3,(H,15,16) |

| InChIKey | RCADQIRMKGJSHI-UHFFFAOYSA-N |

| SMILES | CC1(C(CCC1(C)C(=O)O)C(=O)N(C)C)C |

| PubChem CID | 5268668 |

| DSSTox Substance ID | DTXSID00414688 |

The compound's structure features multiple chiral centers, allowing for various stereoisomeric forms that may exhibit different chemical and biological properties .

Stereoisomerism and Related Compounds

Due to the presence of multiple stereogenic centers in the cyclopentane ring, 3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid exists in several stereoisomeric forms. These stereoisomers have distinct spatial arrangements of atoms while maintaining the same molecular formula and connectivity.

Known Stereoisomers

Several stereoisomers of the parent compound have been identified and cataloged in chemical databases:

Table 2: Stereoisomers of 3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

| Stereoisomer | CAS Number | Configuration |

|---|---|---|

| Racemic mixture | 91691-00-8 | Undefined stereochemistry |

| rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | 2377005-28-0 | Specific stereochemistry at positions 1 and 3 |

| rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, cis | 951288-43-0 | Cis isomer with specific stereochemistry |

The stereochemistry significantly influences the compound's three-dimensional structure and potentially affects its biological activity and molecular interactions.

Structurally Related Compounds

A notable structurally related compound is (1R,3S)-3-carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid (PubChem CID: 141934652), which contains a carbamoyl group instead of a dimethylcarbamoyl group. This compound shares similar structural characteristics but may exhibit different chemical and biological properties due to the variation in functional group .

Physical and Chemical Properties

The compound's structure gives rise to specific physical and chemical properties that are important for its handling, storage, and potential applications in research.

Table 3: Physical and Chemical Properties

The compound contains both polar functional groups (carboxylic acid and amide) and nonpolar regions (methyl groups and cyclopentane ring), which influences its solubility profile and chemical reactivity.

| Biological Activity | Evidence Base | Potential Mechanisms |

|---|---|---|

| Enzyme Inhibition | Studies on structurally similar compounds | Substrate mimicry, active site binding |

| Antimicrobial Activity | Observed in related cyclopentane carboxylic acid derivatives | Cell membrane disruption, metabolic interference |

| Anti-inflammatory Effects | Reported for compounds with similar structural elements | Potential inhibition of inflammatory pathways |

These potential biological activities highlight the compound's value in medicinal chemistry research and drug discovery efforts.

Research Applications

3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has several potential applications in research settings, particularly in drug discovery and development.

Medicinal Chemistry Research

The compound's unique structural features make it a valuable starting point for medicinal chemistry research. Its cyclopentane ring with strategically positioned functional groups provides a scaffold that can be modified to develop compounds with specific biological activities. The presence of both a dimethylcarbamoyl group and a carboxylic acid moiety offers sites for structural modifications that could enhance potency, selectivity, or pharmacokinetic properties.

Structure-Activity Relationship Studies

The availability of different stereoisomers of this compound enables structure-activity relationship (SAR) studies to determine how stereochemistry influences biological activity. By comparing the activities of different stereoisomers, researchers can gain insights into the three-dimensional requirements for interactions with biological targets.

Chemical Library Development

As a building block with multiple functional groups, this compound can contribute to the development of chemical libraries for high-throughput screening. The structural diversity that can be generated through modifications of the parent compound increases the likelihood of identifying compounds with desirable biological activities.

| Parameter | Classification/Information |

|---|---|

| GHS Classification | Skin irritation (Category 2) Eye irritation (Category 2A) Specific target organ toxicity - single exposure (Category 3), Respiratory system |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Routes of Exposure | Inhalation, eye contact, skin contact, ingestion |

These classifications indicate that the compound may cause irritation upon contact with skin or eyes and may irritate the respiratory system if inhaled .

Emergency Procedures

In case of accidental exposure, the following emergency procedures are recommended:

-

Skin Contact: Wash with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Wash out mouth with water. Seek medical attention .

Current Research Status and Future Directions

Research on 3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is still in relatively early stages, with limited published studies focusing specifically on this compound.

Current Knowledge Gaps

Several areas require further investigation to fully understand this compound's properties and potential applications:

-

Comprehensive physicochemical characterization

-

Detailed biological activity profiling against specific targets

-

Structure-activity relationships of various derivatives

-

Toxicological profile and safety assessment

-

Synthetic routes for stereoselective preparation

Future Research Directions

Future research on this compound could focus on:

-

Development of derivatives with enhanced biological activities

-

Investigation of specific enzyme inhibitory properties

-

Exploration of antimicrobial and anti-inflammatory mechanisms

-

Incorporation into drug delivery systems

-

Computational studies to predict interactions with biological targets

These research directions could significantly expand our understanding of this compound and potentially lead to valuable applications in drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume